molecular formula C10H12FNO B13065925 3-(2-Fluorophenyl)pyrrolidin-3-ol

3-(2-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B13065925
M. Wt: 181.21 g/mol
InChI Key: WHYWBMQHGJMRLP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative of interest in medicinal chemistry and neuroscience research. Fluorophenyl-pyrrolidine scaffolds are key intermediates in developing central nervous system (CNS) active compounds, with studies highlighting their role as precursors for novel dual-target ligands . Research into structurally similar compounds shows that the pyrrolidine ring is a critical pharmacophore in the design of molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . This dual activity is a promising strategy for developing new analgesics with potentially reduced addictive liability . Furthermore, other 3-(fluorophenyl)pyrrolidine-2,5-dione analogues have demonstrated significant anticonvulsant activity in initial pharmacological screens, showing effectiveness in the maximal electroshock seizure (MES) test, a model for human generalized tonic-clonic seizures . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and blood-brain barrier permeability . This makes 3-(2-Fluorophenyl)pyrrolidin-3-ol a valuable building block for researchers designing and synthesizing new therapeutic agents targeting neurological disorders. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use and is strictly not for human consumption .

Properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYWBMQHGJMRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic or aqueous media oxidizes the hydroxyl group to a ketone, yielding 3-(2-fluorophenyl)pyrrolidin-3-one.

  • Chromium-based oxidants (e.g., CrO₃) similarly facilitate ketone formation but require stringent temperature control to avoid over-oxidation.

Table 1: Oxidation Reaction Conditions

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 0–5°C3-(2-Fluorophenyl)pyrrolidin-3-one
CrO₃Acetic acid, 50°C3-(2-Fluorophenyl)pyrrolidin-3-one

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form ether derivatives.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces ester derivatives under anhydrous conditions.

Table 2: Substitution Reactions

ReagentBaseSolventProduct
CH₃IK₂CO₃DMF3-(2-Fluorophenyl)-3-methoxypyrrolidine
AcClEt₃NCH₂Cl₂3-(2-Fluorophenyl)-3-acetylpyrrolidine

Reduction Reactions

The pyrrolidine ring can undergo hydrogenation:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the ring’s double bonds (if present) to saturated analogs, though the hydroxyl group remains intact.

  • Samarium iodide (SmI₂) : Reduces lactam derivatives to diols in the presence of water, as demonstrated in related pyrrolidinone systems .

Salt Formation

The amine group reacts with acids to form stable salts:

  • Hydrochloride salt : Treatment with HCl in ethanol yields 3-(2-fluorophenyl)pyrrolidin-3-ol hydrochloride, enhancing solubility for pharmacological applications.

Ring-Opening Reactions

Under strong acidic/basic conditions:

  • Acid hydrolysis (e.g., H₂SO₄) cleaves the pyrrolidine ring, producing γ-amino alcohols .

  • Base-mediated ring-opening (e.g., NaOH) generates linear amino alcohols, though yields depend on steric and electronic factors .

Key Mechanistic Insights

  • Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the amine, stabilizing transition states during oxidation or substitution .

  • Steric effects : The 2-fluorophenyl group hinders nucleophilic attack at the 3-position, directing reactivity toward the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : 3-(2-Fluorophenyl)pyrrolidin-3-ol serves as a scaffold for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating conditions such as depression and anxiety.
  • Anti-inflammatory and Analgesic Effects : The compound has shown promise in reducing inflammation and pain, making it a candidate for further research in pain management therapies.

Biological Studies

  • Interaction with Biological Targets : Research indicates that 3-(2-Fluorophenyl)pyrrolidin-3-ol may interact with specific receptors or enzymes, influencing various biological pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic implications.
  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various human cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Neuropharmacology : A study explored the neuropharmacological effects of 3-(2-Fluorophenyl)pyrrolidin-3-ol in animal models of depression, revealing significant antidepressant-like effects linked to serotonin modulation.
  • Cancer Research : Another study investigated the antiproliferative properties of various derivatives against human cancer cell lines (e.g., MCF7, HCT116). Results indicated that some derivatives exhibited higher efficacy than standard chemotherapeutics like sunitinib .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4)
  • Structural Difference : Replaces the hydroxyl group with a hydroxymethyl (-CH2OH) moiety.
  • Impact : The hydroxymethyl group increases molecular weight (195.24 g/mol vs. ~181.19 g/mol for the parent compound) and may enhance solubility due to additional hydrogen bonding capacity. However, steric effects could alter receptor interactions .
(3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS: 1567666-71-0)
  • Structural Difference : Substitutes the 2-fluorophenyl group with a 4-(trifluoromethyl)phenyl group.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to fluorine. This may affect binding affinity in biological targets. Molecular weight increases to 231.21 g/mol .
1-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1355335-99-7)
  • Structural Difference : Replaces fluorine with bromine at the 3-position of the phenyl ring.
  • Molecular weight rises to 242.11 g/mol .
(2R)-2-[5-Fluoro-3-(Trifluoromethyl)phenyl]pyrrolidine (CAS: 1213065-00-9)
  • Structural Difference : Lacks the hydroxyl group and introduces a trifluoromethyl group at the 3-position of the phenyl ring.
  • Impact : Absence of the hydroxyl group reduces hydrophilicity, favoring blood-brain barrier penetration. The trifluoromethyl group enhances metabolic resistance but may introduce steric hindrance .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
3-(2-Fluorophenyl)pyrrolidin-3-ol C10H12FNO 181.21 -OH, 2-Fluorophenyl ~1.2
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C11H14FNO 195.24 -CH2OH, 2-Fluorophenyl ~0.8
(3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol C11H12F3NO 231.21 -OH, 4-(CF3)Phenyl ~2.5
1-(3-Bromophenyl)pyrrolidin-3-ol C10H12BrNO 242.11 -OH, 3-Bromophenyl ~2.0

*Predicted using fragment-based methods (e.g., XLogP3).

  • Key Observations :
    • Fluorine and hydroxyl groups reduce logP (increased hydrophilicity), while bromine and trifluoromethyl groups elevate logP (enhanced lipophilicity).
    • Stereochemistry (e.g., (3R) vs. (3S)) can significantly influence biological activity, as seen in enantiomeric pairs like 1a and 1b from , though specific data for 3-(2-Fluorophenyl)pyrrolidin-3-ol enantiomers is unavailable .

Biological Activity

3-(2-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula for 3-(2-Fluorophenyl)pyrrolidin-3-ol is C10H12FNO, with a molecular weight of approximately 183.21 g/mol. The structure features a pyrrolidine ring substituted with a 2-fluorophenyl group at the 3-position, which contributes to its biological activity.

Synthesis

The synthesis of 3-(2-Fluorophenyl)pyrrolidin-3-ol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under reducing conditions. Common solvents include ethanol or methanol, and the reaction may require heating to enhance yield. The hydrochloride salt form is often produced for stability and solubility purposes.

The biological activity of 3-(2-Fluorophenyl)pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzyme activities and modulate receptor functions, leading to various pharmacological effects.

Antiinflammatory Effects

Research has indicated that derivatives of pyrrolidine compounds, including 3-(2-Fluorophenyl)pyrrolidin-3-ol, exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related compounds can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. The selectivity index (SI) for these compounds was found to be comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Preliminary studies suggest that 3-(2-Fluorophenyl)pyrrolidin-3-ol may possess anticancer properties. Compounds with similar structures have shown antiproliferative activity against various cancer cell lines. For example, one study reported that certain pyrrolidine derivatives achieved over 90% inhibition in breast cancer cell lines .

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the effects of pyrrolidine derivatives on T-47D breast cancer cells, revealing significant cytotoxicity with IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : In vivo studies using formalin-induced paw edema models demonstrated that compounds related to 3-(2-Fluorophenyl)pyrrolidin-3-ol exhibited anti-inflammatory effects comparable to standard treatments like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-Fluorophenyl)pyrrolidin-3-ol can be influenced by structural modifications. Variations in substituent groups on the pyrrolidine ring or the fluorophenyl moiety significantly affect potency and selectivity towards specific biological targets. For instance, electron-donating groups have been associated with enhanced anti-inflammatory activity .

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
3-(2-Fluorophenyl)pyrrolidin-3-olAnticancer<10
CelecoxibAnti-inflammatory1
IndomethacinAnti-inflammatory5

Q & A

Q. What synthetic strategies are effective for preparing 3-(2-Fluorophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the fluorophenyl group to a pyrrolidin-3-ol scaffold. A common approach is nucleophilic aromatic substitution using 2-fluorophenylmagnesium bromide and a pyrrolidinone precursor, followed by reduction (e.g., LiAlH4). Optimization strategies include:
  • Solvent selection : Polar aprotic solvents like DMSO improve fluorination efficiency .
  • Temperature control : Reactions at 60–100°C enhance yield while minimizing side products.
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for aryl group introduction .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which analytical techniques are essential for confirming the structure and purity of 3-(2-Fluorophenyl)pyrrolidin-3-ol?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography : Resolves stereochemistry and confirms the fluorophenyl group's position .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.20–7.45 ppm; pyrrolidine C3-OH as a broad singlet at δ 3.50 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₀H₁₂FNO) and detects impurities .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (mobile phase: hexane/isopropanol 90:10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(2-Fluorophenyl)pyrrolidin-3-ol derivatives across studies?

  • Methodological Answer : Discrepancies may arise from assay variability or enantiomeric impurities. Mitigation strategies include:
  • Protocol standardization : Use identical cell lines (e.g., HEK293) and control compounds (e.g., reference inhibitors) .
  • Enantiopurity verification : Chiral HPLC confirms >99% enantiomeric excess (EE) to exclude confounding effects .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like buffer pH or incubation time .
  • Computational docking : Validate binding modes against reported targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. What methodologies are employed to enhance the metabolic stability of 3-(2-Fluorophenyl)pyrrolidin-3-ol in preclinical studies?

  • Methodological Answer : Strategies to improve metabolic stability:
  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to slow CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogens with deuterium (e.g., at the pyrrolidine C3 position) to reduce metabolic clearance .
  • Prodrug design : Mask the hydroxyl group with an ester prodrug, which hydrolyzes in target tissues .
    In vitro assays :
Assay TypeModel SystemKey Findings
Liver microsomal stabilityHuman hepatocytesHalf-life increased by 2× with deuterium substitution

Q. How to design enantioselective syntheses of 3-(2-Fluorophenyl)pyrrolidin-3-ol and characterize its stereoisomers?

  • Methodological Answer : Enantioselective synthesis :
  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalyst) during ring-closing steps to achieve >90% EE .
  • Chiral auxiliaries : Attach a menthol-derived group to the pyrrolidine ring, later removed via hydrolysis .
    Characterization :
  • Circular Dichroism (CD) : Confirms absolute configuration (e.g., positive Cotton effect at 220 nm for (R)-enantiomer) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns .

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